Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate
CAS No.:
Cat. No.: VC13497635
Molecular Formula: C11H9NO2S
Molecular Weight: 219.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO2S |
|---|---|
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | methyl 2-thiophen-2-ylpyridine-4-carboxylate |
| Standard InChI | InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-12-9(7-8)10-3-2-6-15-10/h2-7H,1H3 |
| Standard InChI Key | WUVILBJLJTXXMR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CS2 |
| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl 2-(thiophen-2-yl)pyridine-4-carboxylate features a pyridine ring substituted at the 2-position with a thiophene group and at the 4-position with a methyl carboxylate ester. Its IUPAC name, methyl 2-thiophen-2-ylpyridine-4-carboxylate, reflects this arrangement. The molecular formula (C₁₁H₉NO₂S) and weight (219.26 g/mol) are confirmed via high-resolution mass spectrometry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CS2 |
| InChI Key | WUVILBJLJTXXMR-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π stacking interactions, while the thiophene sulfur atom and pyridine nitrogen contribute to polar interactions.
Synthesis and Optimization
Cross-Coupling Approaches
Early syntheses employed Suzuki-Miyaura cross-coupling between pyridine-4-carboxylate derivatives and thiophene boronic acids. This method achieves moderate yields (50–65%) but requires palladium catalysts and stringent anhydrous conditions.
Multicomponent Reactions
A breakthrough three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids offers higher efficiency (83% yield) . For example, reacting methoxyallene with pivalonitrile and trifluoroacetic acid (TFA) generates an intermediate that cyclizes upon treatment with trimethylsilyl triflate (TMSOTf) and triethylamine (Scheme 1) .
Scheme 1: Optimized three-component synthesis of pyridin-4-ol precursors .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 50–65 | Pd(PPh₃)₄, K₂CO₃ | Sensitivity to moisture |
| Multicomponent Reaction | 83 | TMSOTf, TFA | Requires acidic conditions |
Biological Activities
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting membrane integrity. The carboxylate ester improves solubility, enabling penetration through lipid bilayers.
Mechanistic Insights
Enzyme Binding Dynamics
Molecular docking studies reveal strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), driven by hydrogen bonds between the pyridine nitrogen and Arg120 residue. Hydrophobic interactions between the thiophene ring and Val523 further stabilize the complex.
Structure-Activity Relationships (SAR)
-
Thiophene Substitution: Replacing thiophene with 4-methoxyphenyl boosts antiproliferative activity by 40% .
-
Ester Modification: Hydrolysis to the free carboxylic acid reduces bioavailability but increases target affinity.
Applications in Drug Development
Prodrug Design
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral absorption and reduces first-pass metabolism.
Palladium-Catalyzed Functionalization
Pyridin-4-yl nonaflates derived from Methyl 2-(thiophen-2-yl)pyridine-4-carboxylate undergo Suzuki-Miyaura couplings to generate biaryl derivatives for kinase inhibition . For example, coupling with 4-fluorophenylboronic acid yields a compound with IC₅₀ = 12 nM against BRAF V600E mutants .
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